Home > Products > Screening Compounds P111868 > Ganciclovir triphosphate
Ganciclovir triphosphate - 86761-38-8

Ganciclovir triphosphate

Catalog Number: EVT-1740039
CAS Number: 86761-38-8
Molecular Formula: C9H16N5O13P3
Molecular Weight: 495.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganciclovir triphosphate (GCVTP) is the active metabolite of ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine. [] It plays a crucial role in scientific research, particularly in studying viral DNA replication mechanisms and as a tool in gene therapy approaches.

Ganciclovir

  • Compound Description: Ganciclovir is a guanosine analogue with antiviral activity against herpesviruses. It is a prodrug that requires phosphorylation to its active form, Ganciclovir triphosphate. Ganciclovir is phosphorylated by viral thymidine kinase, an enzyme with higher activity in infected cells compared to uninfected cells. [, , , , , , , , , , , , , , , , ]
  • Relevance: Ganciclovir is the direct precursor of Ganciclovir triphosphate and is the active drug used in therapies discussed in the provided papers. [, , , , , , , , , , , , , , , , ]

Acyclovir Triphosphate (ACVTP)

  • Compound Description: Acyclovir Triphosphate is the active triphosphate form of the antiviral drug Acyclovir. Like Ganciclovir triphosphate, it is a chain-terminating nucleotide analog that inhibits viral DNA polymerase. [, , , ]

1-β-D-Arabinofuranosylthymine Triphosphate (araTTP)

  • Compound Description: 1-β-D-Arabinofuranosylthymine Triphosphate (araTTP) is the active triphosphate form of the antiviral and anticancer drug araT. [, ] Similar to Ganciclovir triphosphate, it is a substrate for HSV thymidine kinase and inhibits DNA synthesis. [, ]

Penciclovir Triphosphate

  • Compound Description: Penciclovir triphosphate is the active metabolite of the antiviral drug Famciclovir. Like Ganciclovir triphosphate, it inhibits viral DNA polymerases. []
  • Relevance: Penciclovir triphosphate and Ganciclovir triphosphate are both guanosine analogs and exhibit similar inhibitory activity against DNA polymerase delta, though Ganciclovir triphosphate shows higher potency. []

2′,3′-Dideoxyguanosine Triphosphate (ddGTP)

  • Compound Description: 2′,3′-Dideoxyguanosine Triphosphate (ddGTP) is a chain-terminating nucleotide analog that lacks a 3′-hydroxyl group, preventing further DNA chain elongation upon incorporation. []

(R)-BHCG-TP

  • Compound Description: (R)-BHCG-TP is the active triphosphate form of the nucleoside analog (R)-BHCG, demonstrating potent activity against HSV-1. It acts as an alternative substrate for HSV-1 DNA polymerase and leads to delayed chain termination. []

Cidofovir Diphosphate

  • Compound Description: Cidofovir diphosphate is the active metabolite of the antiviral drug Cidofovir. It inhibits DNA polymerases and is incorporated into DNA, leading to delayed chain termination. [, ]
  • Relevance: Similar to Ganciclovir triphosphate, Cidofovir diphosphate inhibits viral DNA polymerases. Both are considered non-obligate chain terminators and their incorporation into DNA can lead to delayed termination of DNA synthesis. [, ]

8. Sofosbuvir Triphosphate* Compound Description: Sofosbuvir triphosphate is the active metabolite of the antiviral drug Sofosbuvir, used to treat hepatitis C virus (HCV) infection. It inhibits the HCV RNA-dependent RNA polymerase. []* Relevance: Although Sofosbuvir triphosphate targets a different virus (HCV) compared to Ganciclovir triphosphate, it highlights the broader therapeutic potential of nucleotide analogs in targeting viral polymerases. []

Overview

Ganciclovir triphosphate is a nucleotide analog derived from ganciclovir, an antiviral medication primarily used to treat infections caused by cytomegalovirus. This compound plays a crucial role in inhibiting viral DNA synthesis, making it an essential component in antiviral therapies. Ganciclovir triphosphate is classified as an antiviral nucleotide, specifically targeting herpesviruses, including cytomegalovirus and herpes simplex virus.

Source

Ganciclovir triphosphate is synthesized endogenously within infected cells following the administration of ganciclovir. The drug is phosphorylated sequentially by cellular kinases, first to ganciclovir monophosphate, then to ganciclovir diphosphate, and finally to its active form, ganciclovir triphosphate. This activation process is significantly enhanced in cells expressing herpes simplex virus thymidine kinase, which facilitates the initial phosphorylation step.

Classification
  • Type: Antiviral nucleotide
  • Target Viruses: Cytomegalovirus, herpes simplex virus
  • Mechanism: Inhibition of viral DNA polymerases
Synthesis Analysis

Methods

The synthesis of ganciclovir triphosphate typically involves the following steps:

  1. Phosphorylation: Ganciclovir undergoes phosphorylation by cellular enzymes:
    • First Step: Conversion to ganciclovir monophosphate by thymidine kinase.
    • Second Step: Conversion to ganciclovir diphosphate by cellular guanylate kinase.
    • Final Step: Conversion to ganciclovir triphosphate by nucleoside diphosphate kinase.
  2. Isolation Techniques: Various methods have been developed for the isolation and characterization of ganciclovir triphosphate from treated cells, including:
    • Methanolic extraction
    • Anion-exchange chromatography
    • High-performance liquid chromatography for quantification and purity assessment .

Technical Details

The efficiency of phosphorylation can vary significantly based on the type of cell and its expression of viral kinases. For instance, transformed cells expressing herpes simplex virus thymidine kinase can produce up to 50-fold more ganciclovir triphosphate compared to non-transformed cells .

Molecular Structure Analysis

Structure

Ganciclovir triphosphate has a complex molecular structure characterized by the presence of three phosphate groups attached to the ribose sugar moiety of the nucleotide. The molecular formula is C9H16N5O13P3C_9H_{16}N_5O_{13}P_3, with a molecular weight of approximately 495.17 g/mol.

Data

  • Molecular Weight: 495.17 g/mol
  • Molecular Formula: C9H16N5O13P3C_9H_{16}N_5O_{13}P_3
  • Appearance: Colorless to slightly yellow solution
  • pH: Approximately 7.5 ± 0.5 .
Chemical Reactions Analysis

Reactions

Ganciclovir triphosphate functions as a competitive inhibitor for viral DNA polymerases by mimicking the natural substrate deoxyguanosine triphosphate (dGTP). This inhibition leads to a cessation of DNA chain elongation during viral replication.

Technical Details

  1. Inhibition Mechanism: Ganciclovir triphosphate competes with dGTP for binding to viral DNA polymerases, disrupting DNA synthesis.
  2. Selectivity: The compound shows higher inhibition potency against viral polymerases compared to mammalian DNA polymerases, contributing to its reduced cytotoxicity in non-infected cells .
Mechanism of Action

The mechanism of action for ganciclovir triphosphate involves several key processes:

  1. Entry into Infected Cells: After administration, ganciclovir is taken up by cells and phosphorylated.
  2. Formation of Triphosphate: The final phosphorylation step produces ganciclovir triphosphate.
  3. Inhibition of Viral Replication:
    • Ganciclovir triphosphate competes with dGTP for incorporation into viral DNA strands.
    • Once incorporated, it prevents further elongation and replication of viral DNA.

This mechanism leads to a significant reduction in viral load and contributes to the therapeutic efficacy observed in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water.
  • Stability: Stable under proper storage conditions (recommended at -20 °C).
  • Shelf Life: Approximately 12 months post-delivery when stored correctly .

Chemical Properties

  • Spectroscopic Properties:
    • Maximum Absorbance (λmax\lambda_{max}): 252 nm
    • Molar Extinction Coefficient (ϵ\epsilon ): 13.6 L mmol1^{-1} cm1^{-1} .

These properties are critical for understanding how ganciclovir triphosphate behaves in biological systems and its interactions with other molecules.

Applications

Ganciclovir triphosphate is primarily utilized in scientific research and clinical applications related to antiviral therapies:

  • Antiviral Treatment: Used extensively in treating cytomegalovirus infections, particularly in immunocompromised patients such as those undergoing organ transplants or with acquired immunodeficiency syndrome.
  • Research Applications: Studied for its mechanisms in inhibiting DNA synthesis in various cell lines and its potential use in combination therapies for cancer treatment involving herpes simplex virus thymidine kinase-expressing tumors .
Mechanistic Pathways of Antiviral Activity

Enzymatic Inhibition of Viral DNA Polymerases

Ganciclovir triphosphate (GCV-TP) exerts its primary antiviral effect through potent inhibition of viral DNA polymerases, particularly those encoded by human cytomegalovirus (CMV). Structural studies reveal that GCV-TP competitively binds to the dGTP catalytic site of the viral DNA polymerase (UL54 in CMV), forming a stable complex that disrupts nucleotide incorporation. The binding affinity of GCV-TP for CMV DNA polymerase is exceptionally high, with an IC₅₀ of 0.01 μM – significantly lower than concentrations required to inhibit human DNA polymerases α, β, and γ [9]. This selective inhibition halts viral DNA elongation during replication.

Biochemical analyses demonstrate that GCV-TP inhibits viral polymerases through a dual mechanism:

  • Competitive inhibition against natural dGTP at the polymerase active site
  • Non-competitive inhibition of polymerase processivity by altering enzyme conformation [2] [5]

Table 1: Inhibitory Activity of GCV-TP Against Viral DNA Polymerases

VirusPolymerase TargetIC₅₀ (μM)Selectivity Ratio* vs Human Polymerases
CMVUL540.01>500
HSV-1UL300.05>100
VZVORF280.10>50

Selectivity ratio = IC₅₀(human polymerases)/IC₅₀(viral polymerase) [5] [9]

Competitive Incorporation into Viral DNA Strands and Chain Termination Dynamics

Following competitive binding, GCV-TP undergoes selective incorporation into growing viral DNA strands. Unlike natural nucleotides, GCV-TP lacks a 3' hydroxyl group in its acyclic sugar moiety, yet it exhibits unique chain termination dynamics. Biochemical studies demonstrate that:

  • GCV-TP is incorporated opposite cytosine residues in the template strand as a guanine analogue
  • Viral polymerases typically add one additional nucleotide after GCV-TP incorporation (N+1 position)
  • DNA elongation terminates at the N+2 position due to steric hindrance and polymerase dissociation [5] [9]

This termination mechanism is distinct from obligate chain terminators like acyclovir triphosphate. The exonuclease (Exo) activity of viral polymerases plays a critical role in this termination dynamic. Wild-type CMV polymerase efficiently excises nucleotides at the N+2 position when GCV-TP is incorporated, generating N+1 terminated DNA strands that resist further elongation. This explains why Exo-deficient mutants exhibit GCV resistance: They fail to excise N+2 nucleotides, permitting continued chain extension beyond the incorporation site [2].

Table 2: DNA Chain Termination Patterns After GCV-TP Incorporation

Polymerase TypeIncorporation SiteTermination PositionExonuclease Activity Required
Wild-type CMVN positionN+1 positionYes (excision of N+2 nucleotide)
Exo-deficient CMVN positionContinued elongationNo
Human polymerasesRare incorporationMinimal terminationNot applicable

Based on in vitro replication assays [2] [5]

Role of Viral Thymidine Kinase in Phosphorylation Activation

The antiviral specificity of ganciclovir begins with selective phosphorylation mediated by virally encoded kinases. Unlike cellular kinases, CMV's UL97 phosphotransferase efficiently converts ganciclovir to its monophosphate form (GCV-MP) with a substrate specificity 10-fold higher than human kinases [3] [6]. This initial phosphorylation creates a "molecular trap" in infected cells:

Phosphorylation cascade:

  • UL97 kinase (viral): Converts ganciclovir → Ganciclovir monophosphate (GCV-MP)
  • Guanylate kinase (cellular): Converts GCV-MP → Ganciclovir diphosphate (GCV-DP)
  • Nucleoside diphosphate kinases (cellular): Convert GCV-DP → Ganciclovir triphosphate (GCV-TP) [3] [6]

The intracellular concentration of GCV-TP in CMV-infected cells reaches 10-fold higher levels than in uninfected cells due to UL97's preferential activation. Kinetic studies show UL97 phosphorylates ganciclovir with a Kₘ of 2.5 μM, compared to human TK1's Kₘ of >100 μM. This differential phosphorylation explains the drug's selective toxicity in infected cells. Resistance mutations primarily occur in UL97 kinase (notably at codons 460, 520, and 590–607), reducing phosphorylation efficiency by 60–90% [2] [6].

Differential Selectivity for Viral vs. Cellular DNA Polymerases

The therapeutic window of GCV-TP derives from its >500-fold selectivity for viral DNA polymerases over human replicative enzymes. Biochemical analyses reveal three selectivity mechanisms:

  • Structural discrimination: Viral DNA polymerases (e.g., CMV UL54) possess a more flexible dNTP-binding pocket that accommodates GCV-TP's acyclic structure, while human replicative polymerases (Pol δ/ε) exclude it sterically [5] [9]
  • Metabolic compartmentalization: GCV-TP accumulates to millimolar concentrations in virus-infected cells but remains below 5 μM in uninfected cells due to phosphorylation dependence on viral kinases [3] [10]
  • Kinetic discrimination: The kₘₑₜₐₗ/Kₘ ratio for GCV-TP incorporation by CMV polymerase is 0.18 min⁻¹μM⁻¹ versus <0.0004 min⁻¹μM⁻¹ for human polymerases [9]

Despite this selectivity, extended exposure (>7 days) can lead to low-level incorporation into host DNA during S-phase, particularly in rapidly dividing cells. Single-molecule polymerase studies show human mitochondrial DNA polymerase γ incorporates GCV-TP at 1/500th the rate of CMV polymerase, explaining rare mitochondrial toxicity [5] [10].

Table 3: Selectivity Parameters of GCV-TP for Viral vs. Cellular Polymerases

ParameterCMV Polymerase (UL54)Human Polymerase γSelectivity Factor
Incorporation efficiency (kₘₑₜ/Kₘ, min⁻¹μM⁻¹)0.180.00035514
IC₅₀ (μM)0.015.2520
Intracellular concentration in infected cells (μM)50–1000.1–0.5>100
Termination probability after incorporation0.920.0192

Data compiled from enzyme kinetics studies [5] [9] [10]

Properties

CAS Number

86761-38-8

Product Name

Ganciclovir triphosphate

IUPAC Name

[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H16N5O13P3

Molecular Weight

495.17 g/mol

InChI

InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)

InChI Key

OBABDJMYPMAQEP-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Synonyms

ganciclovir triphosphate

Canonical SMILES

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.